molecular formula C11H12O3 B8780625 1-(3,4-Dimethoxyphenyl)prop-2-en-1-one CAS No. 33731-40-7

1-(3,4-Dimethoxyphenyl)prop-2-en-1-one

Cat. No. B8780625
M. Wt: 192.21 g/mol
InChI Key: VCBDQIDKIFMZBA-UHFFFAOYSA-N
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Patent
US08937091B2

Procedure details

1,2-dimethoxybenzene (135 mg), acryloyl chloride (118 mg), and aluminium chloride (199 mg) were reacted in dichloromethane (1.5 mL) at from −40° C. to room temperature for 2 hours. The resultant was treated in the same manner as described in Example 1 to obtain the title compound (55 mg).
Quantity
135 mg
Type
reactant
Reaction Step One
Quantity
118 mg
Type
reactant
Reaction Step One
Quantity
199 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[O:9][CH3:10].[C:11](Cl)(=[O:14])[CH:12]=[CH2:13].[Cl-].[Al+3].[Cl-].[Cl-]>ClCCl>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([C:11](=[O:14])[CH:12]=[CH2:13])[CH:6]=[CH:5][C:4]=1[O:9][CH3:10] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
135 mg
Type
reactant
Smiles
COC1=C(C=CC=C1)OC
Name
Quantity
118 mg
Type
reactant
Smiles
C(C=C)(=O)Cl
Name
Quantity
199 mg
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
1.5 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The resultant was treated in the same manner

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C(C=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 55 mg
YIELD: CALCULATEDPERCENTYIELD 29.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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